molecular formula C18H18O5 B14145103 Helilandin B CAS No. 70185-52-3

Helilandin B

Cat. No.: B14145103
CAS No.: 70185-52-3
M. Wt: 314.3 g/mol
InChI Key: PSHNFUINYKNYTK-MDZDMXLPSA-N
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Chemical Reactions Analysis

Helilandin B undergoes several types of chemical reactions, including:

Common reagents used in these reactions include potassium hydroxide, sulfuric acid, and various aldehydes. The major products formed from these reactions are typically flavanones and other chalcone derivatives.

Scientific Research Applications

Helilandin B has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Helilandin B involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammatory pathways. The exact molecular targets are still under investigation, but it is known to interact with enzymes and receptors involved in these pathways .

Comparison with Similar Compounds

Helilandin B is unique due to its specific structure and the presence of multiple methoxy groups on the phenyl ring. Similar compounds include:

Compared to these compounds, this compound stands out for its specific biological activities and potential therapeutic applications.

Properties

CAS No.

70185-52-3

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

IUPAC Name

(E)-1-(6-hydroxy-2,3,4-trimethoxyphenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C18H18O5/c1-21-15-11-14(20)16(18(23-3)17(15)22-2)13(19)10-9-12-7-5-4-6-8-12/h4-11,20H,1-3H3/b10-9+

InChI Key

PSHNFUINYKNYTK-MDZDMXLPSA-N

Isomeric SMILES

COC1=C(C(=C(C(=C1)O)C(=O)/C=C/C2=CC=CC=C2)OC)OC

Canonical SMILES

COC1=C(C(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)OC)OC

Origin of Product

United States

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